1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18(14,15)9-6-7-13(8-9)19(16,17)11-5-3-2-4-10(11)12/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBTFDFHGPNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 3-methylsulfonylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chlorobenzenesulfonyl chloride reacts with 3-methylsulfonylpyrrolidine in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophiles. The chlorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
lists piperidine and tetrahydropyridine derivatives with methylsulfonylphenyl substituents, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol. These compounds differ in core structure (piperidine vs. pyrrolidine) and substituent positions. For example:
- Core Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). The smaller pyrrolidine ring in the target compound may confer distinct conformational constraints.
- Substituents : The target compound lacks alkyl chains (e.g., propyl groups in ’s derivatives), which could reduce lipophilicity compared to ’s analogues .
Pyrrolidine Derivatives with Aryl Sulfonyl Groups ()
describes pyrrolidines modified with 4-methylphenylsulfonyl groups and other substituents:
- 1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a): Substituents: 4-Methylphenylsulfonyl (electron-donating methyl vs. electron-withdrawing chlorine in the target compound). Functional Groups: Trifluoromethyl at position 2 (strongly electron-withdrawing) vs. methylsulfonyl at position 3 in the target. Impact: The 4-methyl group in 19a may enhance solubility in non-polar media compared to the 2-chloro group in the target compound .
Complex Pyrrolidine Derivatives ()
The compound Pyrrolidine,1-[[6-chloro-3-[[4-[[(1R)-2,2-dimethyl-1-(5-methyl-2-furanyl)propyl]amino]-1,2,5-thiadiazol-3-yl]amino]-2-hydroxyphenyl]sulfonyl] (CAS 859833-99-1) includes:
- Molecular Weight : 526.07 g/mol (vs. ~353 g/mol estimated for the target compound).
- Substituents : A hydroxylated phenylsulfonyl group and a thiadiazol-furanyl side chain.
- Impact : The larger, multi-ring structure in ’s compound likely reduces metabolic stability compared to the simpler target compound .
Critical Analysis of Substituent Effects
- Steric Effects : The 2-chloro substituent introduces ortho steric hindrance, which may limit rotational freedom compared to para-substituted analogues in .
- Solubility : Methylsulfonyl groups improve aqueous solubility relative to methoxy or trifluoromethyl groups, suggesting the target compound may have favorable pharmacokinetics .
Biological Activity
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound categorized within the sulfonyl-containing pyrrolidines. Its molecular structure features a chlorophenyl group and two sulfonyl groups attached to a pyrrolidine ring, which endows it with unique biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C11H14ClN2O4S2
- Molecular Weight : 320.82 g/mol
- CAS Number : 1448077-88-0
The biological activity of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is primarily attributed to its electrophilic sulfonyl groups, which can interact with nucleophiles in biological systems. The chlorophenyl moiety may facilitate π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
Biological Activities
Comparative Studies
To understand the efficacy of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine better, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 1-((2-Bromophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Similar structure with bromine | Moderate | High AChE inhibition |
| 1-((2-Fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Similar structure with fluorine | Strong | Moderate AChE inhibition |
| 1-((2-Methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Similar structure with methyl | Weak | High urease inhibition |
Case Studies
- Study on Antimicrobial Efficacy
- Enzyme Inhibition Assay
- Cancer Cell Line Studies
Q & A
Q. What are the common synthetic routes for 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and what key intermediates are involved?
The synthesis typically involves sequential sulfonation and substitution reactions. A chlorophenyl sulfonyl chloride intermediate is reacted with a pyrrolidine scaffold, followed by introduction of the methylsulfonyl group. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. For example, sulfonyl chloride intermediates (e.g., pyridine-3-sulfonyl chloride) are often used in analogous syntheses to install sulfonamide linkages . Key intermediates include the chlorophenylsulfonyl-pyrrolidine precursor and methylsulfonyl-containing reagents.
Q. How is the structural integrity of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine confirmed in synthetic chemistry research?
Structural validation relies on a combination of NMR (¹H/¹³C for functional group identification), HPLC (purity >95%), and mass spectrometry (molecular ion confirmation). X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral centers. For related sulfonamide-pyrrolidine compounds, NMR chemical shifts at δ 3.2–3.8 ppm (sulfonyl-adjacent protons) and δ 7.4–7.8 ppm (aromatic protons) are diagnostic .
Q. What are the primary biological targets of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how are these identified?
The compound is hypothesized to inhibit voltage-gated sodium channels (Nav) , particularly Nav 1.7, based on structural analogs (e.g., trifluoroethoxy-azetidine derivatives). Target identification involves patch-clamp electrophysiology in transfected HEK293 cells and radioligand displacement assays using [³H]-tetrodotoxin . Secondary targets may include membrane-bound enzymes, assessed via high-throughput screening panels.
Advanced Research Questions
Q. What strategies are employed to optimize the enantiomeric purity of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine during asymmetric synthesis?
Enantiomeric purity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric sulfonation . For example, (S)-3-fluoropyrrolidine-1-sulfonyl chloride derivatives demonstrate the use of chiral sulfonylating agents to control stereochemistry . Post-synthesis, chiral HPLC with amylose-based columns resolves enantiomers, while circular dichroism validates optical activity.
Q. How do researchers resolve contradictions in reported IC₅₀ values for this compound’s sodium channel inhibition?
Discrepancies arise from assay variability , such as differences in cell lines (e.g., HEK293 vs. ND7/23 neurons) or voltage protocols. Standardization using reference antagonists (e.g., lidocaine) and rigorous compound purity verification (e.g., ≤0.5% impurities by LC-MS) minimizes variability. Meta-analyses of published data should account for buffer composition (e.g., Ca²⁺ concentration) and temperature .
Q. How does the substitution pattern on the phenyl ring (e.g., chloro vs. bromo) influence the compound’s pharmacokinetic properties?
Comparative studies of analogs (e.g., bromophenyl vs. chlorophenyl derivatives) reveal that halogen electronegativity impacts lipophilicity (logP) and metabolic stability . Chlorine’s smaller atomic radius enhances membrane permeability compared to bromine, while methylsulfonyl groups improve solubility. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic degradation rates .
Q. What in silico methods are utilized to predict the binding affinity of this compound to voltage-gated sodium channels?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with Nav 1.7’s Domain II voltage sensor. Key residues (e.g., Lys1457, Glu1532) form hydrogen bonds with the sulfonyl groups. Free energy perturbation calculations correlate substituent modifications (e.g., methylsulfonyl vs. trifluoroethoxy) with binding energy changes (ΔG) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. lipid-rich matrices?
Solubility discrepancies stem from pH-dependent ionization of the sulfonyl groups. Use shake-flask method at physiologically relevant pH (7.4) and PAMPA assays to measure permeability. For example, methylsulfonyl derivatives show increased solubility in polar solvents (logS = -3.2 in water) but reduced blood-brain barrier penetration compared to lipophilic analogs .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
